molecular formula C4H6F3NO4 B2566088 2-Nitro-2-(trifluoromethyl)propane-1,3-diol CAS No. 3857-06-5

2-Nitro-2-(trifluoromethyl)propane-1,3-diol

Cat. No.: B2566088
CAS No.: 3857-06-5
M. Wt: 189.09
InChI Key: RJUTXXKCEAXDDF-UHFFFAOYSA-N
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Description

2-Nitro-2-(trifluoromethyl)propane-1,3-diol is a chemical compound with the molecular formula C4H6F3NO4 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a propane-1,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-2-(trifluoromethyl)propane-1,3-diol typically involves the nitration of a suitable precursor compound. One common method involves the reaction of trifluoromethylpropane-1,3-diol with a nitrating agent such as nitric acid (HNO3) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective formation of the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-2-(trifluoromethyl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The hydroxyl groups (-OH) can participate in nucleophilic substitution reactions, leading to the formation of esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

2-Nitro-2-(trifluoromethyl)propane-1,3-diol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Nitro-2-(trifluoromethyl)propane-1,3-diol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-2-(trifluoromethyl)ethanol
  • 2-Nitro-2-(trifluoromethyl)propane
  • 2-Nitro-2-(trifluoromethyl)butane-1,3-diol

Uniqueness

2-Nitro-2-(trifluoromethyl)propane-1,3-diol is unique due to its specific combination of functional groups and its diol backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-nitro-2-(trifluoromethyl)propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO4/c5-4(6,7)3(1-9,2-10)8(11)12/h9-10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUTXXKCEAXDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(C(F)(F)F)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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